Cas no 1521858-98-9 (2-chloro-5-fluoropyridine-3-carbothioamide)

2-Chloro-5-fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative featuring both chloro and carbothioamide functional groups. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of fluorine enhances metabolic stability and binding affinity, while the carbothioamide group offers reactivity for further functionalization. Its structural framework is valuable for constructing heterocyclic compounds with potential applications in medicinal chemistry, such as kinase inhibitors or antimicrobial agents. The chloro substituent provides a handle for cross-coupling reactions, enabling diverse derivatization. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
2-chloro-5-fluoropyridine-3-carbothioamide structure
1521858-98-9 structure
商品名:2-chloro-5-fluoropyridine-3-carbothioamide
CAS番号:1521858-98-9
MF:C6H4ClFN2S
メガワット:190.625761985779
CID:6325959
PubChem ID:82669617

2-chloro-5-fluoropyridine-3-carbothioamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-fluoropyridine-3-carbothioamide
    • 1521858-98-9
    • EN300-1964187
    • インチ: 1S/C6H4ClFN2S/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)
    • InChIKey: BENOHPWJXQTMRH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(N)=S)=CC(=CN=1)F

計算された属性

  • せいみつぶんしりょう: 189.9767752g/mol
  • どういたいしつりょう: 189.9767752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 71Ų

2-chloro-5-fluoropyridine-3-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1964187-2.5g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
2.5g
$2379.0 2023-09-17
Enamine
EN300-1964187-0.05g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
0.05g
$1020.0 2023-09-17
Enamine
EN300-1964187-1.0g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
1g
$1214.0 2023-05-31
Enamine
EN300-1964187-1g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
1g
$1214.0 2023-09-17
Enamine
EN300-1964187-0.1g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
0.1g
$1068.0 2023-09-17
Enamine
EN300-1964187-0.5g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
0.5g
$1165.0 2023-09-17
Enamine
EN300-1964187-0.25g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
0.25g
$1117.0 2023-09-17
Enamine
EN300-1964187-5.0g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
5g
$3520.0 2023-05-31
Enamine
EN300-1964187-10.0g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
10g
$5221.0 2023-05-31
Enamine
EN300-1964187-5g
2-chloro-5-fluoropyridine-3-carbothioamide
1521858-98-9
5g
$3520.0 2023-09-17

2-chloro-5-fluoropyridine-3-carbothioamide 関連文献

2-chloro-5-fluoropyridine-3-carbothioamideに関する追加情報

Professional Introduction to 2-chloro-5-fluoropyridine-3-carbothioamide (CAS No. 1521858-98-9)

2-chloro-5-fluoropyridine-3-carbothioamide (CAS No. 1521858-98-9) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine class of molecules, which are widely recognized for their role in the development of drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The presence of both chloro and fluoro substituents in the pyridine ring enhances its reactivity and functionalization capabilities, making it a valuable intermediate in synthetic chemistry.

The 2-chloro-5-fluoropyridine-3-carbothioamide structure incorporates a thiocarbamoyl group at the 3-position, which is a critical moiety for further derivatization and biological evaluation. This particular arrangement of functional groups makes it an attractive scaffold for designing novel molecules with improved pharmacokinetic properties and enhanced target specificity. In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those featuring halogenated substituents, due to their ability to modulate enzyme activity and receptor binding.

One of the most compelling aspects of 2-chloro-5-fluoropyridine-3-carbothioamide is its utility as a building block in the synthesis of more complex bioactive molecules. The chloro and fluoro groups provide excellent handles for further chemical modification through nucleophilic substitution reactions, allowing chemists to introduce diverse functional groups at specific positions on the pyridine core. This flexibility has enabled the development of several lead compounds that have advanced into preclinical and clinical studies.

In the context of contemporary pharmaceutical research, 2-chloro-5-fluoropyridine-3-carbothioamide has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer progression. The pyridine scaffold is known to interact with ATP-binding pockets of kinases, making it a promising candidate for developing kinase inhibitors. Additionally, the fluorine atom can enhance metabolic stability and binding affinity, which are crucial factors for drug efficacy. Recent studies have demonstrated that fluorinated pyridines can improve drug-like properties such as solubility and bioavailability, thereby increasing their therapeutic potential.

The thiocarbamoyl group in 2-chloro-5-fluoropyridine-3-carbothioamide also contributes to its biological relevance. Thiocarbamoyl derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The sulfur atom in the thiocarbamoyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Furthermore, thiocarbamoyl compounds have been reported to undergo facile transformations under mild conditions, facilitating their incorporation into more complex drug candidates.

Recent advancements in computational chemistry have further highlighted the importance of 2-chloro-5-fluoropyridine-3-carbothioamide as a key intermediate in drug discovery. Molecular modeling studies have revealed that this compound can effectively bind to various protein targets with high specificity. By leveraging computational tools, researchers can optimize its structure to improve potency and selectivity against desired biological targets. This approach has accelerated the discovery process by allowing rapid screening of large libraries of compounds.

The synthesis of 2-chloro-5-fluoropyridine-3-carbothioamide typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-formed pyridine derivatives followed by thiocarbamoylation at the desired position. The use of palladium-catalyzed cross-coupling reactions has also been explored as an efficient method for introducing fluorine atoms into the pyridine ring.

In conclusion, 2-chloro-5-fluoropyridine-3-carbothioamide (CAS No. 1521858-98-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases. As research in this area continues to evolve, compounds like 2-chloro-5-fluoropyridine-3-carbothioamide are expected to play a crucial role in advancing drug discovery efforts worldwide.

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